tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate
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Overview
Description
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is a member of the sulfamides class, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(N-methylsulfamoyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate include:
- tert-Butyl(4-(N-ethylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-propylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-isopropylsulfamoyl)phenyl)carbamate
Uniqueness
The uniqueness of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate lies in its specific sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
CUWMJEOGSLCTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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